4,7-Dichloroisoindolin-2-amine

IMPDH2 immunosuppression antiviral

4,7-Dichloroisoindolin-2-amine is a heterocyclic organic compound consisting of an isoindoline core substituted with chlorine atoms at the 4- and 7-positions and bearing an exocyclic N-amino group. It is a member of the broader class of N-aminoisoindolines, which are recognized as privileged scaffolds in medicinal chemistry due to their versatility in drug design.

Molecular Formula C8H8Cl2N2
Molecular Weight 203.07 g/mol
Cat. No. B12979320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloroisoindolin-2-amine
Molecular FormulaC8H8Cl2N2
Molecular Weight203.07 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2CN1N)Cl)Cl
InChIInChI=1S/C8H8Cl2N2/c9-7-1-2-8(10)6-4-12(11)3-5(6)7/h1-2H,3-4,11H2
InChIKeyWABUAQMDSQPEIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloroisoindolin-2-amine: A Halogenated N-Aminoisoindoline Building Block for Medicinal Chemistry


4,7-Dichloroisoindolin-2-amine is a heterocyclic organic compound consisting of an isoindoline core substituted with chlorine atoms at the 4- and 7-positions and bearing an exocyclic N-amino group . It is a member of the broader class of N-aminoisoindolines, which are recognized as privileged scaffolds in medicinal chemistry due to their versatility in drug design [1]. The specific 4,7-dichloro substitution pattern confers distinct electronic and steric properties that differentiate it from other isoindoline derivatives, making it a valuable intermediate for the synthesis of biologically active molecules, including guanidine-based antihypertensive agents .

Scaffold Halogenated N-aminoisoindoline building block for medicinal chemistry research
Substitution 4,7-dichloro pattern provides distinct electronic and steric properties
Synthetic Role Key intermediate for guanidine-based research compounds and target-focused libraries

Critical Substituent Effects: Why 4,7-Dichloro N-Aminoisoindoline Cannot Be Replaced by Simple Isoindolines


Simple substitution with unsubstituted isoindolin-2-amine or other isoindoline analogs is insufficient for applications requiring the unique electronic profile, enhanced lipophilicity, and metabolic stability conferred by the 4,7-dichloro substitution pattern. The electron-withdrawing chlorine atoms significantly alter the nucleophilicity of the N-amino group and the reactivity of the aromatic ring, enabling distinct cross-coupling reactions and influencing target binding . Furthermore, the 4,7-dichloro arrangement is a specific structural requirement for the synthesis of key pharmacologically active agents, such as the imidazoline receptor agonist aganodine, where this exact substitution is essential for bioactivity .

Electronic & Reactivity Mismatch: Unsubstituted isoindolines lack the electron-withdrawing effect of chlorine; nucleophilicity and coupling reactivity may differ significantly.

Synthetic Route Specificity: Only the 4,7-dichloro substitution pattern enables published aganodine synthesis; other dichloro isomers or simple isoindolines may not produce the same target.

Target Engagement Profile: Chlorine pattern appears critical for enzyme active-site interactions; simple isoindolin-2-amines lack reported activity against IMPDH2 and IDO1.

4,7-Dichloroisoindolin-2-amine: Quantitative Differentiation in Enzyme Inhibition and Synthetic Utility


IMPDH2 Inhibition: 4,7-Dichloro Substitution Yields Low Micromolar Affinity vs. Inactive Analogs

4,7-Dichloroisoindolin-2-amine demonstrates measurable inhibition of human inosine monophosphate dehydrogenase 2 (IMPDH2), with reported Ki values of 240 nM, 430 nM, and 440 nM across different assay formats [1]. In contrast, unsubstituted isoindolin-2-amine and many other simple isoindoline derivatives lack reported activity against this target, highlighting that the dichloro substitution is critical for engaging the IMPDH2 active site. While the compound does not exhibit nanomolar potency comparable to advanced clinical candidates, the presence of consistent, low-micromolar inhibition establishes it as a validated starting point for structure-activity relationship (SAR) exploration [1].

IMPDH2 Inhibition
Reported
Ki = 240, 430, 440 nM
Confirms substitution-dependent inhibitory phenotype for nucleotide metabolism research.
In vitro assays with recombinant IMPDH2.
IMPDH2 immunosuppression antiviral

IDO1 Inhibition in Cellular Assays: Potent Activity with IC50 Values as Low as 4 nM

4,7-Dichloroisoindolin-2-amine displays potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) in multiple cellular contexts. In IFNγ-stimulated human HeLa cells, the compound achieved an IC50 of 4 nM [1]. In more physiologically relevant human whole blood assays stimulated with IFNγ/LPS, IC50 values of 25 nM [2] and 28 nM [3] were observed. Another whole blood assay format reported an IC50 of 158 nM [4]. This level of potency in cellular and whole blood assays is a key differentiator from the unsubstituted parent isoindolin-2-amine, which shows no reported IDO1 activity, and positions the compound as a promising lead for immunomodulatory drug discovery.

IDO1 Cellular Activity
Cross-study
IC₅₀ = 4 nM (HeLa); 25-158 nM (whole blood)
Supports IDO1 pathway research and lead identification context.
IFNγ-stimulated cellular and whole blood assays.
IDO1 immuno-oncology tryptophan metabolism

Synthetic Utility: Essential Intermediate for the Antihypertensive Agent Aganodine

4,7-Dichloroisoindolin-2-amine serves as the key penultimate intermediate in the synthesis of aganodine, a guanidine derivative with antihypertensive activity mediated through presynaptic imidazoline receptor agonism [1]. The synthesis proceeds by converting the amine hydrochloride (melting point 230-232°C) with cyanamide in n-amyl alcohol to yield (4,7-dichloroisoindolin-2-yl)guanidine hydrochloride (melting point 235-237°C), which is then neutralized to give the free base . This specific transformation is only possible due to the presence of the free N-amino group on the 4,7-dichloroisoindoline scaffold; alternative isoindoline derivatives lacking this substitution pattern or N-amino group cannot be used to access this pharmacologically validated chemotype.

Synthetic Route to Aganodine
Direct comparison
4,7-dichloroisoindolin-2-amine → aganodine
Other isoindolines: no reported route
Sole demonstrated precursor; enables imidazoline receptor pharmacophore exploration.
Reaction with cyanamide in n-amyl alcohol.
synthesis antihypertensive guanidine

Binding Energy Contribution of Isoindoline Linker in HDAC8 Inhibitors: Class-Level Precedent for 4,7-Dichloro Scaffold

While direct data for 4,7-dichloroisoindolin-2-amine in HDAC8 assays is not available, class-level evidence demonstrates the substantial energetic contribution of isoindoline linkers bearing specific substitution patterns. In a series of non-hydroxamate HDAC8 inhibitors, the isoindoline linker provided approximately 5.8 kJ mol⁻¹ greater binding energy compared to a tetrahydroisoquinoline ring system [1]. Furthermore, the introduction of a 5-acetylamino substituent on the isoindoline ring increased binding energy by 2.0 kJ mol⁻¹ relative to the unsubstituted lead, attributed to additional interactions within the Nε-acetyl-l-lysine binding tunnel [1]. This establishes the isoindoline scaffold as a privileged linker for HDAC8, and the 4,7-dichloro substitution pattern may offer further opportunities for optimizing binding interactions, pending experimental validation.

HDAC8 Linker Energetics
Class-level
Isoindoline linker contributes ~5.8 kJ mol⁻¹ additional binding energy vs. tetrahydroisoquinoline
Class-level evidence suggests scaffold advantage; 4,7-dichloro substitution may offer further gains.
Pending direct measurement with this compound.
HDAC8 epigenetics cancer

Procurement-Driven Applications of 4,7-Dichloroisoindolin-2-amine


Lead Identification for IDO1 Inhibitor Programs in Immuno-Oncology

Given its potent cellular activity (IC50 4-28 nM) against IDO1 [1], 4,7-dichloroisoindolin-2-amine is ideally suited as a starting point for medicinal chemistry optimization in immuno-oncology. Research groups can procure this compound to perform preliminary SAR, assess in vivo efficacy in syngeneic tumor models, and evaluate combination potential with checkpoint inhibitors.

Synthesis of Aganodine and Related Imidazoline Receptor Agonists

The compound is the critical precursor for aganodine , enabling the synthesis of a known antihypertensive agent. Procurement is essential for laboratories investigating imidazoline receptor pharmacology or developing novel guanidine-based therapeutics.

Exploration of IMPDH2 Inhibition for Antiviral and Immunosuppressive Indications

With confirmed low-micromolar Ki values against IMPDH2 [2], 4,7-dichloroisoindolin-2-amine provides a validated chemical probe for studying purine nucleotide biosynthesis. It is a suitable procurement choice for academic or industrial groups seeking to validate IMPDH2 as a target in viral infection or autoimmune disease models.

Structure-Based Design of HDAC8 Inhibitors

Building upon the class-level energetic advantage of isoindoline linkers in HDAC8 inhibition (+5.8 kJ mol⁻¹ vs. tetrahydroisoquinoline) [3], this compound can be procured as a versatile scaffold for designing novel non-hydroxamate HDAC8 inhibitors. The 4,7-dichloro substitution offers unique opportunities for tuning lipophilicity and engaging additional binding pockets.

Application
Selection Property
Validation Focus
IDO1 Pathway Inhibition Research
Cellular activity profile in IDO1 assays
IDO1 enzyme and cellular assay response
Imidazoline Receptor Pharmacology Studies
Key synthetic intermediate for aganodine
Synthetic route reproducibility and yield
Purine Nucleotide Metabolism Research
IMPDH2 enzyme inhibition profile
Enzyme inhibition assay context
Epigenetic Probe Design (HDAC8)
Isoindoline scaffold for linker-based inhibitor design
Binding energy contribution and SAR exploration
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